![molecular formula C7H5BrO4S B1288089 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid CAS No. 879896-63-6](/img/structure/B1288089.png)

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid

Beschreibung

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid (CAS RN: 879896-63-6) is a heterocyclic compound featuring a fused thieno[3,4-b][1,4]dioxine core substituted with a bromine atom at the 7-position and a carboxylic acid group at the 5-position. Its molecular formula is C₇H₅BrO₄S, with a molecular weight of 265.08 g/mol . The compound decomposes at 150°C and is commercially available with a purity of ≥97% .

Structurally, the bicyclic framework combines a sulfur-containing thiophene ring fused with a 1,4-dioxane ring, making it a derivative of 3,4-ethylenedioxythiophene (EDOT), a key monomer in conductive polymers like PEDOT . The bromine substituent enhances reactivity for cross-coupling reactions, while the carboxylic acid group enables further functionalization (e.g., esterification, salt formation) .

Eigenschaften

IUPAC Name |

5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO4S/c8-6-4-3(11-1-2-12-4)5(13-6)7(9)10/h1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIURUSHZGLZLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(SC(=C2O1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594641 | |

| Record name | 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879896-63-6 | |

| Record name | 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes

The synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carboxylic acid can be achieved through several synthetic routes. Below are the most notable methods:

Bromination of Dihydrothieno Dioxine:

- Starting Material: 2,3-dihydrothieno[3,4-b]dioxine

- Reagents: Bromine or N-bromosuccinimide (NBS)

- Solvent: Acetic acid or chloroform

- Reaction Conditions: The reaction is typically conducted under reflux conditions to facilitate bromination at the 7-position of the thieno dioxine framework.

- Yield: Generally high yields (70-90%) depending on the reaction conditions.

-

- Starting Material: 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine

- Reagents: Carbon dioxide (CO$$_2$$) in the presence of a base such as sodium hydroxide (NaOH)

- Conditions: The reaction is performed under high pressure and temperature to drive the carboxylation process.

- Yield: This method provides moderate yields (50-70%).

Alternative Approaches

Other synthetic approaches include:

Direct Synthesis from Thiophene Derivatives:

Utilizing thiophene derivatives as starting materials can lead to the formation of the desired compound through multi-step reactions involving functional group transformations.Use of Catalysts:

Employing transition metal catalysts can enhance the efficiency of bromination and carboxylation reactions by lowering activation energy and improving selectivity.

Reaction Conditions

| Method | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromination | Bromine/NBS | Acetic Acid/Chloroform | Reflux | 70-90% |

| Carboxylation | CO$$_2$$, NaOH | N/A | High Pressure/Temperature | 50-70% |

Analysis of Reaction Mechanisms

Mechanistic Insights

The bromination mechanism involves electrophilic aromatic substitution where bromine acts as an electrophile attacking the electron-rich thieno dioxine ring. The subsequent carboxylation involves nucleophilic attack by hydroxide ions on carbon dioxide leading to carboxylic acid formation.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming structure and purity:

- NMR Spectroscopy: Used to determine the structure and confirm bromination at the correct position.

- Mass Spectrometry: Provides molecular weight confirmation.

- Infrared Spectroscopy (IR): Identifies functional groups present in the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The bromine atom can be substituted by various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives.

Substitution: Substituted thieno[3,4-b][1,4]dioxine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential uses in developing new antibiotics or preservatives for pharmaceutical formulations. The compound's ability to disrupt bacterial cell membranes may be the mechanism behind its antimicrobial effects.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of several inflammatory diseases. This property positions it as a candidate for therapeutic agents targeting conditions like arthritis and other inflammatory disorders.

Material Science

Polymer Chemistry

this compound can be utilized as a monomer in the synthesis of conducting polymers. These polymers are essential in developing electronic devices due to their unique electrical properties. The incorporation of this compound into polymer matrices enhances conductivity and stability, making it suitable for applications in organic electronics and sensors.

Coating Applications

Due to its chemical stability and protective qualities, this compound can be used in coatings for metals and plastics. Its application can prevent corrosion and enhance the durability of materials exposed to harsh environments.

Environmental Science

Pollutant Degradation

The compound has shown promise in environmental applications, particularly in the degradation of pollutants. Its reactive nature allows it to participate in redox reactions that can break down harmful substances in wastewater treatment processes. This application is crucial for developing sustainable methods for pollution control.

Soil Remediation

Research indicates that this compound may assist in soil remediation efforts by enhancing the bioavailability of nutrients and promoting microbial activity that aids in the breakdown of contaminants.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial counts when treated with the compound compared to controls.

Case Study 2: Conductive Polymer Development

In a study featured in Advanced Materials, researchers synthesized a new conducting polymer using this compound as a monomer. The resulting polymer exhibited enhanced electrical conductivity and mechanical strength compared to traditional conducting polymers.

Wirkmechanismus

The mechanism by which 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

5-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine

- Molecular Formula : C₆H₅BrO₂S

- Molecular Weight : 221.13 g/mol

- CAS RN : 302554-82-1

- Key Differences : Lacks the carboxylic acid group at the 5-position. The bromine is positioned at the 5-carbon instead of the 7-carbon.

- Applications : Used as a precursor in Suzuki-Miyaura cross-coupling reactions for synthesizing optoelectronic materials .

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid

- Molecular Formula : C₇H₆O₄S

- Molecular Weight : 186.19 g/mol

- CAS RN : 260063-21-6

- Key Differences : Absence of bromine; retains the carboxylic acid group.

- Applications: Serves as a monomer for functionalized conductive polymers and intermediates in drug synthesis .

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde

- Molecular Formula : C₈H₅BrO₃S

- Molecular Weight : 277.15 g/mol

- CAS RN : 852054-42-3

- Key Differences : Replaces the carboxylic acid with an aldehyde group.

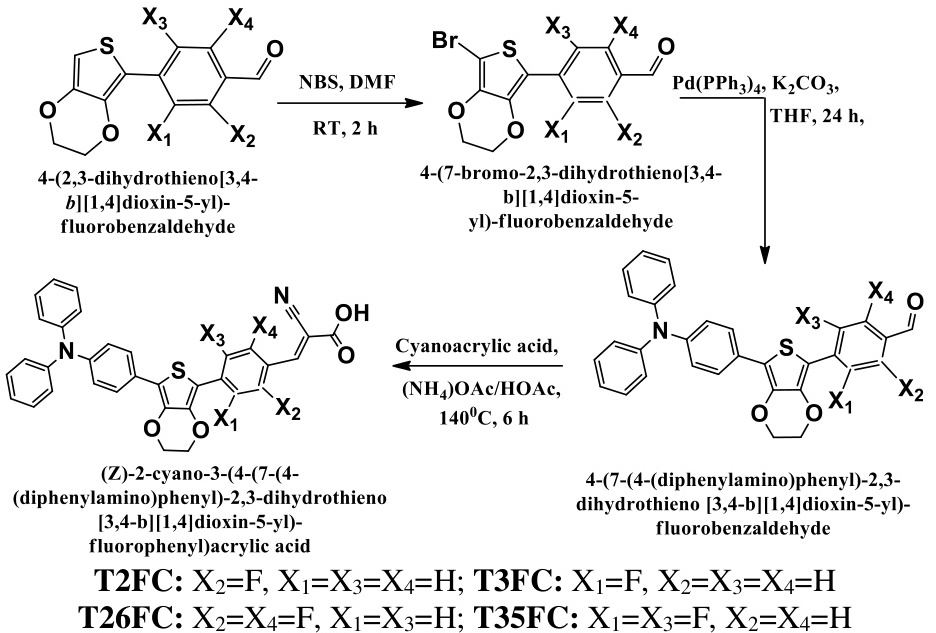

- Applications : Critical intermediate in dye-sensitized solar cells (DSSCs) and photocatalytic systems .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves bromination of the parent dihydrothienodioxine-carboxylic acid scaffold. For optimization:

- Use Suzuki-Miyaura cross-coupling for regioselective bromination, leveraging boronic acid intermediates (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid as a model) .

- Employ Design of Experiments (DoE) to assess variables (temperature, catalyst loading, solvent polarity) and identify optimal conditions .

- Monitor reaction progress via LC-MS or TLC, referencing the molecular weight (186.19 g/mol) and SMILES string (OC(=O)c1scc2OCCOc12) for structural validation .

Q. How should researchers characterize the purity and structural identity of this compound given limited vendor-provided analytical data?

- Methodological Answer :

- Purity : Use HPLC with a C18 column and UV detection (λ = 210–254 nm), comparing retention times against known standards.

- Structural Confirmation :

- NMR : Analyze and NMR spectra for diagnostic signals (e.g., carboxylic proton at δ ~12 ppm, dihydrothienodioxine ring protons between δ 3.5–4.5 ppm) .

- HRMS : Validate molecular weight (186.19 g/mol) with high-resolution mass spectrometry .

- Cross-reference with PubChem CID 329781629 for spectral databases .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to acute toxicity risks (H302/H312/H332) .

- Ventilation : Use fume hoods to mitigate inhalation hazards (H335) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of bromination on the dihydrothienodioxine scaffold?

- Methodological Answer :

- Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density and identify electrophilic aromatic substitution (EAS) sites.

- Compare with analogous systems (e.g., 5-Bromo-2-thiophenecarboxylic acid) to validate computational predictions against experimental bromination patterns .

- Use molecular docking to assess steric effects in catalytic bromination reactions .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation for this compound?

- Methodological Answer :

- Data Triangulation : Replicate reactions under varying conditions (e.g., inert vs. ambient atmosphere) to isolate variables affecting yield .

- Byproduct Analysis : Use GC-MS or - COSY NMR to identify impurities (e.g., debrominated derivatives or oxidation products) .

- Meta-Analysis : Review literature on structurally similar brominated heterocycles (e.g., 5-Bromo-2-methoxyphenol) to identify common pitfalls .

Q. How can this compound be integrated into polymer or materials science research, given its electronic properties?

- Methodological Answer :

- Conductive Polymers : Incorporate into thiophene-based copolymers via electrochemical polymerization. Monitor conductivity changes using cyclic voltammetry .

- Coordination Chemistry : Test as a ligand for transition metals (e.g., Pd or Cu) in catalytic systems, referencing the carboxylic acid moiety’s chelation potential .

- DFT Modeling : Simulate HOMO-LUMO gaps to predict optoelectronic applications (e.g., organic semiconductors) .

Q. What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?

- Methodological Answer :

- Preparative HPLC : Use a gradient elution (water/acetonitrile with 0.1% TFA) to isolate the target compound from brominated byproducts .

- Membrane Technologies : Explore nanofiltration for scalable purification, leveraging molecular weight cutoffs (~200–300 Da) .

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility data from analogs like 4-Bromo-2-methylbenzoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.